molecular formula C7H7NaO2S B3342281 3-Methylbenzenesulfinic acid sodium salt CAS No. 15898-38-1

3-Methylbenzenesulfinic acid sodium salt

Cat. No.: B3342281
CAS No.: 15898-38-1
M. Wt: 178.19 g/mol
InChI Key: DAYKJFVIXLSLSS-UHFFFAOYSA-M
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Description

3-Methylbenzenesulfinic acid sodium salt: is an organic compound with the chemical formula C7H7NaO2S. It is also known as sodium 3-methylbenzenesulfinate. This compound is a white crystalline substance that is soluble in water. It is commonly used as an intermediate in organic synthesis and as a catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbenzenesulfinic acid sodium salt can be synthesized through the reaction of 3-methylbenzenesulfonyl chloride with sodium carbonate in an alkaline medium. The reaction proceeds as follows: [ \text{3-Methylbenzenesulfonyl chloride} + \text{Sodium carbonate} \rightarrow \text{this compound} + \text{Carbon dioxide} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound typically involves the same reaction but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methylbenzenesulfinic acid sodium salt can undergo oxidation to form 3-methylbenzenesulfonic acid.

    Reduction: It can be reduced to form 3-methylbenzene.

    Substitution: The compound can participate in substitution reactions where the sulfinic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 3-Methylbenzenesulfinic acid sodium salt is used as an intermediate in the synthesis of various organic compounds. It is also employed as a catalyst in organic reactions, particularly in oxidation and reduction processes.

Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and other biologically active molecules. Its role as an intermediate makes it valuable in the development of new drugs and therapeutic agents.

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a reducing agent and decolorizing agent in various processes .

Mechanism of Action

The mechanism by which 3-methylbenzenesulfinic acid sodium salt exerts its effects depends on the specific reaction it is involved in. As a catalyst, it can facilitate the transfer of electrons in oxidation-reduction reactions. The sulfinic acid group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

    Benzenesulfinic acid sodium salt: Similar in structure but lacks the methyl group.

    p-Toluenesulfinic acid sodium salt: Similar but with the methyl group in the para position.

    Benzenesulfonic acid sodium salt: An oxidized form of benzenesulfinic acid sodium salt.

Uniqueness: 3-Methylbenzenesulfinic acid sodium salt is unique due to the presence of the methyl group at the meta position, which can influence its reactivity and the types of reactions it can undergo. This structural difference can lead to variations in its catalytic properties and its role as an intermediate in organic synthesis .

Properties

IUPAC Name

sodium;3-methylbenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S.Na/c1-6-3-2-4-7(5-6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYKJFVIXLSLSS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15898-38-1
Record name sodium 3-methylbenzene-1-sulfinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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